

# 3-Ethynylimidazo[1,2-b]pyridazine chemical properties

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## Compound of Interest

Compound Name: **3-Ethynylimidazo[1,2-b]pyridazine**

Cat. No.: **B1394175**

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An In-depth Technical Guide to the Chemical Properties and Applications of **3-Ethynylimidazo[1,2-b]pyridazine**

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **3-Ethynylimidazo[1,2-b]pyridazine**, a heterocyclic compound of significant interest in modern medicinal chemistry and drug development. We will delve into its core chemical properties, synthetic methodologies, reactivity, and critical applications, with a focus on providing actionable insights for researchers and scientists.

## Introduction: A Privileged Scaffold with a Versatile Handle

**3-Ethynylimidazo[1,2-b]pyridazine** is a fused heterocyclic system featuring an imidazole ring merged with a pyridazine ring.<sup>[1]</sup> This core structure, known as imidazo[1,2-b]pyridazine, is recognized as a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets.<sup>[2][3]</sup> The true synthetic power of this molecule, however, lies in the ethynyl (-C≡CH) group at the 3-position. This terminal alkyne serves as a highly versatile chemical handle, enabling a multitude of coupling and functionalization reactions.

Its most prominent role is as a crucial intermediate in the synthesis of Ponatinib (AP24534), a potent, orally active pan-inhibitor of the BCR-ABL kinase, which is used to treat chronic myeloid

leukemia (CML), including cases with the challenging T315I "gatekeeper" mutation.<sup>[2][4][5]</sup> The ethynyl group in the parent molecule becomes a rigid and effective linker connecting the heterocyclic core to another part of the final drug, a strategy central to its high efficacy.<sup>[5]</sup> This guide will explore the fundamental chemistry that makes such applications possible.

## Core Physicochemical and Structural Properties

The physical and chemical properties of **3-Ethynylimidazo[1,2-b]pyridazine** are foundational to its handling, reactivity, and application in synthesis. These properties are summarized below.

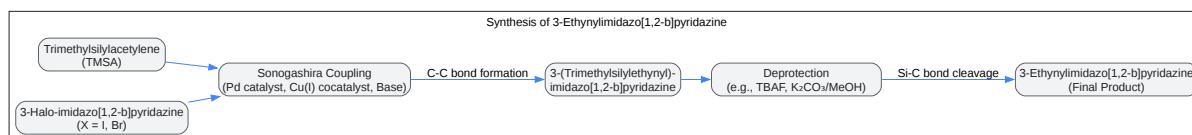
Property	Value	Source(s)
IUPAC Name	3-ethynylimidazo[1,2-b]pyridazine	[6]
CAS Number	943320-61-4	[6]
Molecular Formula	C <sub>8</sub> H <sub>5</sub> N <sub>3</sub>	[6][7]
Molecular Weight	143.15 g/mol	[6][7][8]
Appearance	Light yellow to off-white solid	[8]
Melting Point	Approximately 120-130°C	[8]
Solubility	Limited solubility in water; soluble in organic solvents such as DMSO, ethanol, and acetone.	[8]
Purity (Typical)	≥97% (by HPLC)	[8]
SMILES	C#CC1=CN=C2N1N=CC=C2	[6]
InChIKey	VYOHSFQVMLAURO-UHFFFAOYSA-N	[6][7]

## Synthesis: The Sonogashira Coupling as a Key Enabling Reaction

The most prevalent and efficient method for synthesizing **3-Ethynylimidazo[1,2-b]pyridazine** is the Sonogashira cross-coupling reaction.[2][9] This powerful carbon-carbon bond-forming reaction joins a terminal alkyne with an aryl or vinyl halide and is indispensable in modern organic synthesis.[10]

**Causality of Method Selection:** The Sonogashira reaction is ideal for this synthesis due to its high tolerance for functional groups (including the nitrogen atoms in the heterocyclic core) and its ability to be performed under relatively mild conditions. This prevents degradation of the sensitive imidazopyridazine ring system. The reaction reliably creates the C(sp<sup>2</sup>)-C(sp) bond that defines the target molecule.

The general synthetic workflow involves the coupling of a 3-halo-imidazo[1,2-b]pyridazine precursor with a protected alkyne, such as trimethylsilylacetylene (TMSA), followed by in-situ or subsequent deprotection of the silyl group.



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Caption: Synthetic workflow for **3-Ethynylimidazo[1,2-b]pyridazine**.

## Experimental Protocol: Synthesis via Sonogashira Coupling

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and substrate specifics.

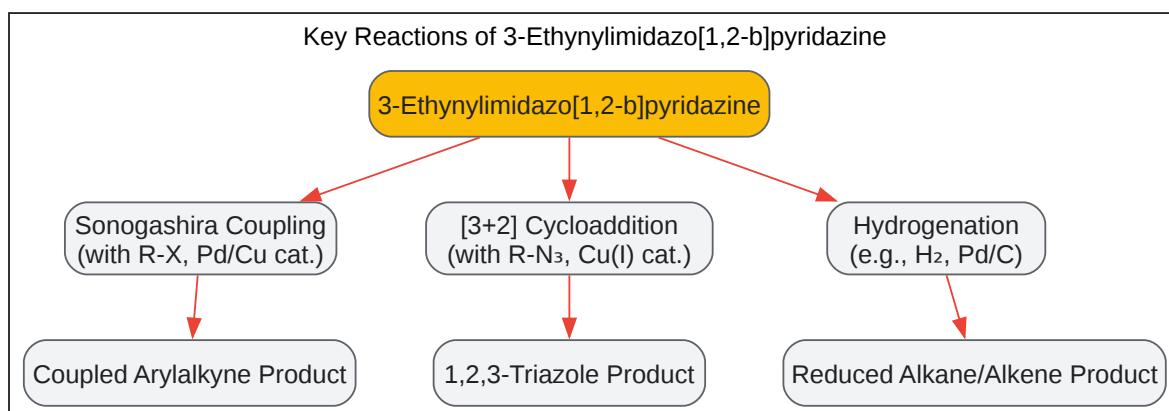
- Reaction Setup: To a dry, argon-purged flask, add 3-iodoimidazo[1,2-b]pyridazine (1.0 eq), copper(I) iodide (0.1 eq), and a palladium catalyst such as  $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$  (0.05 eq).
- Solvent and Reagents: Add anhydrous solvent (e.g., THF or DMF) followed by a suitable base, typically an amine like triethylamine (TEA) or diisopropylamine (DIPA) (3.0 eq).
- Alkyne Addition: Slowly add trimethylsilylacetylene (1.5 eq) to the stirring mixture at room temperature.
- Reaction Execution: Heat the reaction mixture to a specified temperature (e.g., 50-70°C) and monitor its progress by TLC or LC-MS until the starting halide is consumed.
- Work-up and Silyl Deprotection:
  - Cool the reaction to room temperature and filter it through a pad of celite to remove catalyst residues.
  - Concentrate the filtrate under reduced pressure.
  - Dissolve the crude residue in a solvent like methanol or THF.
  - Add a deprotecting agent such as potassium carbonate ( $\text{K}_2\text{CO}_3$ ) or tetrabutylammonium fluoride (TBAF) and stir at room temperature until the silyl group is completely cleaved (monitor by TLC/LC-MS).
- Purification: Quench the reaction, extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over  $\text{Na}_2\text{SO}_4$ , and concentrate. Purify the final product by column chromatography on silica gel to yield **3-Ethynylimidazo[1,2-b]pyridazine**.

## Chemical Reactivity: A Tale of Two Moieties

The reactivity of **3-Ethynylimidazo[1,2-b]pyridazine** is dominated by its terminal alkyne, making it a versatile building block. The heterocyclic core also influences its properties, particularly in biological contexts.

## Reactions of the Ethynyl Group:

- Sonogashira Coupling: The molecule can act as the alkyne component in a subsequent Sonogashira reaction, coupling with various aryl or vinyl halides. This is precisely how it is used in the synthesis of Ponatinib, where it is coupled with a complex benzamide fragment. [5]
- [3+2] Cycloaddition (Click Chemistry): The terminal alkyne is an excellent substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction with an organic azide rapidly and efficiently forms a stable 1,2,3-triazole ring, a common and valuable linker in drug discovery.[11][12]
- Hydrogenation: The triple bond can be selectively reduced to a double bond (alkene) or a single bond (alkane) using various catalytic hydrogenation methods, allowing for structural diversification.[2]



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Caption: Major reaction pathways for the ethynyl group.

## Reactivity of the Imidazo[1,2-b]pyridazine Core:

The fused ring system is relatively electron-rich and aromatic. The two nitrogen atoms of the pyridazine moiety are weakly basic and act as hydrogen bond acceptors, a crucial feature for

molecular recognition at protein active sites.[13] This hydrogen-bonding capacity contributes significantly to the biological activity of its derivatives.[13]

## Applications in Research and Drug Discovery

The unique combination of a biologically active core and a synthetically versatile handle makes **3-Ethynylimidazo[1,2-b]pyridazine** a high-value molecule.

- **Ponatinib Synthesis:** As previously mentioned, this is its most notable application. It serves as the cornerstone building block that enables the construction of this complex multi-kinase inhibitor.[4][14]
- **Scaffold for Other Kinase Inhibitors:** The imidazo[1,2-b]pyridazine scaffold is a validated pharmacophore for kinase inhibition.[2] The ethynyl group allows for the rapid generation of libraries of compounds for screening against other kinases, such as TAK1, which is implicated in inflammatory and cancer pathways.[2]
- **Development of Radiotracers:** The ethynyl group provides a convenient site for introducing radioactive isotopes, such as Carbon-11 ( $^{11}\text{C}$ ), via coupling reactions. This allows for the synthesis of radiotracers for use in Positron Emission Tomography (PET) imaging, enabling the study of drug distribution and target engagement *in vivo*.[2]
- **Broader Medicinal Chemistry Programs:** Derivatives of the imidazo[1,2-b]pyridazine core have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antiviral, and anticancer effects.[1][15] The ethynyl derivative is a key starting point for exploring these activities through systematic chemical modification.

## Conclusion

**3-Ethynylimidazo[1,2-b]pyridazine** is far more than a simple chemical intermediate. It represents a convergence of a privileged biological scaffold with a powerful synthetic handle. Its well-defined physicochemical properties, accessible synthesis via Sonogashira coupling, and predictable reactivity make it an invaluable tool for medicinal chemists. Its central role in the creation of life-saving drugs like Ponatinib solidifies its importance and ensures its continued use in the discovery and development of novel therapeutics.

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